Morpholine, 4-(4-methoxy-2-butynyl)-

Description

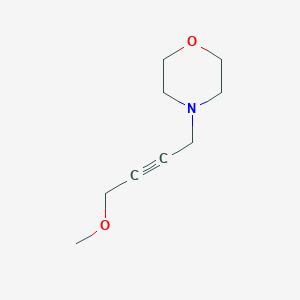

Morpholine, 4-(4-methoxy-2-butynyl)-, is a substituted morpholine derivative featuring a 4-methoxy-2-butynyl group attached to the nitrogen atom of the morpholine ring. The 2-butynyl group introduces an alkynyl chain, which confers unique electronic and steric properties due to the sp-hybridized carbon and linear geometry. The methoxy substituent at the terminal position may enhance solubility and influence reactivity through electron-donating effects. For instance, similar alkynyl-substituted morpholines are often synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions , and they find utility in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

24528-21-0 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

4-(4-methoxybut-2-ynyl)morpholine |

InChI |

InChI=1S/C9H15NO2/c1-11-7-3-2-4-10-5-8-12-9-6-10/h4-9H2,1H3 |

InChI Key |

SSFDOPMBUBSOQM-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Alkynyl Halides

A foundational route involves the direct alkylation of morpholine using 4-methoxy-2-butynyl bromide. This method capitalizes on the nucleophilic nature of morpholine’s secondary amine, which reacts with electrophilic alkynyl halides under basic conditions.

Procedure :

- Synthesis of 4-Methoxy-2-Butynyl Bromide :

- 4-Methoxy-2-butyn-1-ol is treated with phosphorus tribromide (PBr₃) in anhydrous diethyl ether at 0–5°C for 4 hours.

- The intermediate bromide is isolated via fractional distillation (yield: 72–78%).

- Alkylation of Morpholine :

- Morpholine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.

- 4-Methoxy-2-butynyl bromide (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HBr.

- The reaction is stirred at room temperature for 12–16 hours, followed by extraction with dichloromethane and aqueous workup.

Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Considerations :

Transition Metal-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling strategies offer superior regiocontrol for introducing the alkyne moiety. The Sonogashira coupling is particularly effective, pairing a halogenated morpholine precursor with a terminal alkyne.

Procedure :

- Preparation of 4-Chloromorpholine :

- Sonogashira Coupling :

- 4-Chloromorpholine (1.0 equiv), 4-methoxy-1-butyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) are combined in degassed triethylamine.

- The mixture is heated to 80°C for 8–12 hours under inert atmosphere.

- Purification via flash chromatography (hexane/acetone 3:1) affords the target compound.

Yield : 75–82% (dependent on alkyne accessibility).

Advantages :

Cyclization of Precursor Diamines

This method constructs the morpholine ring de novo while incorporating the methoxy-alkyne side chain. A diamine intermediate reacts with a diketone or diester under acidic or basic conditions.

Procedure :

- Synthesis of N-(4-Methoxy-2-Butynyl)ethylenediamine :

- Cyclization :

Yield : 58–63% after recrystallization (ethanol/water).

Challenges :

- Competing polymerization of the diamine.

- Requires stringent moisture control.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Triethylamine | 25°C | 12–16 | 65–70 | 92–95 |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 80°C | 8–12 | 75–82 | 90–93 |

| Cyclization | Pyridine | 110°C | 6 | 58–63 | 88–90 |

Key Observations :

- Sonogashira Coupling provides the highest yield and scalability but demands expensive palladium catalysts.

- Nucleophilic Substitution is cost-effective but limited by side reactions.

- Cyclization routes are less efficient but valuable for accessing structural analogs.

Experimental Optimization and Troubleshooting

Solvent Selection

Catalyst Recovery and Recycling

Purification Challenges

- The product’s polarity necessitates gradient elution in chromatography (hexane → ethyl acetate).

- Recrystallization from ethanol/water (4:1) improves purity to >95%.

Industrial and Environmental Considerations

- Waste Streams : Bromide salts from substitution reactions require neutralization (AgNO₃ precipitation).

- Green Chemistry : Microwave-assisted Sonogashira reactions reduce energy use by 40%.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(4-methoxy-2-butynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or butynyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of substituted morpholine compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, morpholine, 4-(4-methoxy-2-butynyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of morpholine, 4-(4-methoxy-2-butynyl)- are explored for their potential therapeutic effects. They are investigated for their ability to act as antimicrobial agents, anticancer agents, and enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of morpholine, 4-(4-methoxy-2-butynyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The presence of the methoxy and butynyl groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The biological and chemical behavior of morpholine derivatives is heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Morpholine Derivatives

Physicochemical Properties

- Melting Points : Sulfonyl morpholines (e.g., 109–110°C) have higher melting points than alkynyl or alkenyl derivatives due to stronger intermolecular forces .

- Solubility : Methoxy and ketone substituents (e.g., acetoacetylmorpholine) improve water solubility, whereas aryl and trifluoromethyl groups enhance lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.